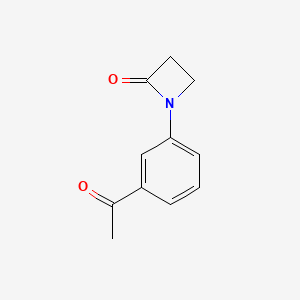

1-(3-acetylphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetylphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXZFPHDSAVEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Acetylphenyl Azetidin 2 One and Its Structural Analogues

Classical Approaches to 2-Azetidinone Ring Formation

The foundational methods for constructing the 2-azetidinone core have been refined over many years and remain relevant in contemporary organic synthesis.

Staudinger Cycloaddition: Ketene-Imine Reactions

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine is a prominent and versatile method for synthesizing β-lactams. wikipedia.orgtandfonline.com This reaction is of significant historical importance in the synthesis of β-lactam antibiotics. wikipedia.org The reaction proceeds through a zwitterionic intermediate to form the characteristic four-membered ring. organic-chemistry.org

The synthesis of the target molecule, 1-(3-acetylphenyl)azetidin-2-one, via the Staudinger cycloaddition would involve the reaction between a suitable ketene and N-benzylidene-3-aminoacetophenone. The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

Ketenes are highly reactive and are often generated in situ for immediate use. organic-chemistry.org A common and practical method for their formation involves the dehydrohalogenation of acyl chlorides or bromides using a tertiary amine, such as triethylamine (B128534). rasayanjournal.co.inacs.org For the synthesis of an unsubstituted β-lactam at the C3 and C4 positions, the simplest ketene, derived from acetyl chloride, would be required. The reaction of acetyl chloride with triethylamine generates the ketene, which can then be trapped by the imine present in the reaction mixture. reddit.com

It is crucial to manage the reaction conditions to prevent the dimerization or polymerization of the highly reactive ketene. organic-chemistry.org The slow, in situ generation of the ketene in the presence of the imine helps to favor the desired cycloaddition over side reactions. reddit.com

Imines, or Schiff bases, are the second key component in the Staudinger cycloaddition. wikipedia.org These are typically formed by the condensation of a primary amine with an aldehyde or ketone. For the synthesis of this compound, the required imine would be formed from 3-aminoacetophenone and a suitable aldehyde, often benzaldehyde, to create an N-benzylidene-3-aminoacetophenone.

The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, initiating the cycloaddition. organic-chemistry.org The nature of the substituents on the imine can significantly impact the reaction rate and stereoselectivity. Electron-donating groups on the imine can facilitate the initial nucleophilic attack. organic-chemistry.org The subsequent ring closure of the zwitterionic intermediate leads to the formation of the β-lactam ring. organic-chemistry.org

Reformatsky Reactions

The Reformatsky reaction is another classical method that can be adapted for the synthesis of β-lactams. This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.com A variation of this reaction, using an imine instead of a carbonyl compound, can lead to the formation of β-lactams.

In this context, an α-bromoester would react with zinc to form a zinc enolate, which then adds to the imine derived from 3-aminoacetophenone. Subsequent intramolecular cyclization of the resulting amino ester intermediate would yield the desired this compound. This approach provides an alternative to the ketene-based Staudinger synthesis.

Kinugasa Reactions

The Kinugasa reaction offers a distinct and stereoselective route to β-lactams. organicreactions.org This copper(I)-catalyzed reaction involves the 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne. rsc.orgacs.org The initial cycloadduct then undergoes rearrangement to form the β-lactam ring, often with a high degree of cis-stereoselectivity. organicreactions.org

To apply this to the synthesis of a this compound analogue, a nitrone derived from 3-aminoacetophenone would be reacted with a suitable terminal alkyne in the presence of a copper(I) catalyst and a base. organicreactions.org This method is particularly valuable for its ability to control stereochemistry and for its compatibility with a range of functional groups.

Advanced Synthetic Strategies for Azetidin-2-one (B1220530) Derivatives

Modern organic synthesis has introduced a variety of advanced strategies that offer improved efficiency, selectivity, and functional group tolerance for the construction of azetidin-2-one derivatives. These methods often employ catalytic systems and novel reaction pathways.

Recent advancements in the Staudinger reaction include the use of chiral catalysts to achieve enantioselective synthesis of β-lactams. organic-chemistry.org Furthermore, one-pot, multicomponent reactions have been developed to streamline the synthesis, for instance, by generating the imine in situ from an azide (B81097) and a diazo compound, which then reacts with a ketene. wikipedia.orgrsc.org

Other modern approaches include the reduction of azetidin-2-ones to form azetidines, which are also valuable heterocyclic scaffolds. acs.orgnih.gov The development of new synthetic routes to access functionalized azetines, the unsaturated counterparts to azetidines, has also gained significant interest, as these can serve as versatile intermediates for further elaboration. nih.gov For instance, asymmetric synthesis of 4-formyl-1-(haloalkyl)azetidin-2-ones has been developed as a route to enantiomerically enriched bicyclic β-lactam derivatives. organic-chemistry.org

The following table provides a summary of the classical synthetic methodologies discussed:

| Reaction Name | Key Reactants | Key Reagents/Catalysts | Product Type |

| Staudinger Cycloaddition | Ketene, Imine | Tertiary Amine (e.g., Triethylamine) | β-Lactam |

| Reformatsky Reaction | α-Halo Ester, Imine | Zinc metal | β-Lactam |

| Kinugasa Reaction | Nitrone, Terminal Alkyne | Copper(I) salt, Base | β-Lactam |

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Rhodium, Iridium)

The construction of the azetidin-2-one ring via transition metal-catalyzed reactions is a powerful and versatile approach. These methods often offer high efficiency and stereocontrol.

Palladium: Palladium-catalyzed reactions are at the forefront of β-lactam synthesis. One prominent method involves the intramolecular cyclization of β-brominated porphyrins, which has been shown to be general and efficient for creating fused five-membered rings. nih.gov This type of palladium-catalyzed cyclization can be adapted for the synthesis of azetidin-2-ones. nih.gov For instance, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for forming cyclic ketones, and the principles can be extended to the synthesis of lactams. nih.gov A streamlined approach for the asymmetric synthesis of β-aryl β-lactams utilizes a palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation. acs.org This method, which can achieve up to 94% enantiomeric excess (ee), demonstrates the potential for high stereocontrol in the synthesis of complex β-lactams. acs.org

Rhodium: Rhodium catalysts have also been effectively employed in the synthesis of β-lactams. A notable application is the rhodium-catalyzed oxygenative [2 + 2] cycloaddition of terminal alkynes and imines, which produces β-lactams with high trans diastereoselectivity. acs.org This reaction proceeds through a rhodium ketene species. acs.org Another approach involves the rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, which serves as a key step in creating functionalized β-lactam structures. rsc.org Additionally, a three-component reaction catalyzed by rhodium, involving azetidine-2,3-diones, ethyl diazoacetate, and alcohols, allows for the synthesis of 3-substituted-3-hydroxy-β-lactams with good to moderate stereoselectivity. acs.orgsigmaaldrich.com

Iridium: While less common than palladium and rhodium, iridium-based catalysts also find application in nitrogen-atom transfer reactions, which are fundamental to the formation of certain nitrogen-containing heterocycles. nih.gov

A summary of transition metal-catalyzed approaches is presented in the table below.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Palladium(II) with Chiral Ligand | Intramolecular C(sp³)–H Amidation | Asymmetric synthesis with high enantioselectivity (up to 94% ee). acs.org |

| Rhodium(I) with PPh₃ | Oxygenative [2 + 2] Cycloaddition | High trans diastereoselectivity; proceeds via a metalloketene intermediate. acs.org |

| Rhodium(OAc)₂ | Three-Component Reaction | Synthesis of 3-hydroxy-β-lactams with adjacent stereocenters. acs.orgsigmaaldrich.com |

Photochemical Cycloaddition Approaches

Photochemical methods provide an alternative pathway to β-lactam synthesis, often under mild conditions. A notable example is a photomediated protocol that gives access to substituted β-lactams through the Zimmerman–O'Connell–Griffin (ZOG) rearrangement in a [2 + 2] cycloaddition. nih.govacs.orgnih.gov This method can produce products in high yield with excellent diastereoselectivity under visible light. nih.govacs.orgnih.gov

Traditionally, the Staudinger synthesis, which is an imine-ketene [2 + 2] cycloaddition, is a cornerstone of β-lactam chemistry. nih.govacs.org Photochemical methods can be used to generate the ketene intermediate in situ. nih.govacs.org For example, the photoinduced rearrangement of a dibenzoyl ethylene (B1197577) scaffold can efficiently produce ketenes. nih.gov Another approach involves the photolysis of dehydrovaline acrylamide (B121943) to yield a novel fused β-lactam system. rsc.org The use of light can also influence the stereochemical outcome of cycloaddition reactions. researchgate.net Furthermore, the radical anions of azetidin-2-ones, generated by UV irradiation, can undergo ring-splitting, which represents a divergent reactivity pathway from the neutral excited states. nih.gov

Ring Expansion Reactions (e.g., Silver-Induced from Cyclopropylamines)

Ring expansion reactions offer a unique strategy for the synthesis of azetidin-2-ones from smaller ring systems. A theoretical analysis of the silver-induced ring expansion of N-chloro-N-methyl-1-hydroxycyclopropylamine to form N-methyl-2-azetidinone has been performed. nih.gov This study suggests that the silver ion assists in the extrusion of the chloride ion, which facilitates the ring opening and subsequent formation of the β-lactam with a low energy barrier. nih.gov This method avoids potential side reactions that could lead to fragmentation of the molecule. nih.gov

Strategic Incorporation of Phenyl and Acetyl Moieties

The synthesis of this compound requires the specific incorporation of the 3-acetylphenyl group. This can be achieved either by starting with a precursor already containing this moiety or by attaching it to a pre-formed azetidinone ring.

Synthesis of Precursors Bearing Acetylphenyl Substituents

The synthesis of precursors containing the acetylphenyl group is a critical first step. For example, 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one can be synthesized via the Meerwein reaction of 1-methylquinolin-2(1H)-one with 4-acetylbenzenediazonium chloride. researchgate.net This acetylphenyl-containing compound can then be further functionalized. researchgate.net Similarly, 3-(4-acetylphenyl)-2H-chromen-2-one has been prepared from 4-acetylphenyldiazonium chloride. researchgate.net These strategies highlight methods for creating complex molecules that already contain the desired acetylphenyl substituent, which can then be elaborated to form the final azetidinone product. researchgate.netresearchgate.net The synthesis of various nitrogen-containing heterocycles often relies on such pre-functionalized building blocks. nih.gov

Directed Functionalization at the N-1 Position with Acetylphenyl Groups

Directing the functionalization at the N-1 position of the azetidinone ring is a common strategy. The Staudinger reaction, a cycloaddition of a ketene and an imine, is a primary method for β-lactam synthesis. benthamdirect.comnih.gov To synthesize this compound via this route, one would start with an imine derived from 3-aminoacetophenone. This imine is then reacted with a suitable ketene (or ketene equivalent like an acyl chloride) to form the desired N-substituted β-lactam. chemijournal.com The reaction of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is a widely used method for constructing the azetidin-2-one ring. chemijournal.combepls.com

Stereoselective Synthesis of 2-Azetidinone Core Structures

Achieving stereocontrol in the synthesis of the 2-azetidinone core is of paramount importance, as the biological activity of β-lactams is often dependent on their stereochemistry. researchgate.net The Staudinger reaction, while versatile, can lead to mixtures of cis and trans diastereomers. nih.gov The stereochemical outcome is influenced by factors such as the structure of the imine and ketene, the solvent, and the reaction temperature. researchgate.net

Catalytic asymmetric synthesis provides a more elegant solution for controlling stereochemistry. acs.org Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been used as efficient catalysts for enantioselective Staudinger reactions. nih.gov Another approach involves using chiral auxiliaries. For instance, chiral imines derived from D-(+)-glucose have been used to achieve highly diastereoselective synthesis of cis-β-lactams. nih.gov Similarly, chiral auxiliaries like (R)-(+)-1-phenylethylamine can be used to synthesize chiral trans and cis-β-lactams. tandfonline.com

The table below summarizes some approaches to stereoselective synthesis.

| Method | Approach | Outcome |

|---|---|---|

| Catalytic Staudinger Reaction | Planar-chiral PPY derivatives as catalysts. | Enantioselective synthesis of β-lactams with good stereoselection. nih.gov |

| Chiral Auxiliary | Use of chiral imines derived from D-(+)-glucose. | High diastereoselectivity for cis-β-lactams. nih.gov |

| Chiral Auxiliary | Use of (R)-(+)-1-phenylethylamine. | Synthesis of chiral trans- and cis-β-lactams. tandfonline.com |

| Palladium-Catalyzed Amidation | Chiral BINOL-derived ligands. | High enantioselectivity for β-aryl β-lactams. acs.org |

Mechanistic Investigations of 2 Azetidinone Ring Formation

Detailed Reaction Mechanisms of Cycloaddition Pathways

The most prevalent method for constructing the 2-azetidinone skeleton is through [2+2] cycloaddition reactions, notably the Staudinger ketene-imine cycloaddition. jgtps.com This versatile reaction involves the combination of a ketene (B1206846), or a ketene precursor like an acid chloride, with an imine to yield the desired β-lactam. jgtps.com The mechanism of this transformation has been a subject of extensive research, with debates centering on whether the reaction proceeds through a concerted or a stepwise pathway.

Exploration of Concerted vs. Stepwise Mechanisms in [2+2] Cycloadditions

The dichotomy between concerted and stepwise mechanisms in [2+2] cycloadditions for β-lactam synthesis is a nuanced topic, often influenced by the electronic nature of the reactants and the reaction conditions. researchgate.netresearchgate.netrsc.org

A concerted mechanism implies a single transition state where both new carbon-carbon bonds are formed simultaneously. researchgate.netrsc.org While thermally allowed [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, the use of ketenes, which possess a low-energy orthogonal π-bond, can make a concerted suprafacial pathway energetically feasible. acs.org Computational studies have provided evidence for both concerted and stepwise pathways, suggesting that the operative mechanism can be highly dependent on the specific substrates involved. researchgate.netrsc.org

Conversely, a stepwise mechanism involves the formation of a distinct intermediate before the final ring closure. The Staudinger reaction is often depicted as proceeding through a two-step mechanism. researchgate.net The initial step is the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, or in some catalyzed versions, the activation of the ketene by a nucleophilic catalyst. rsc.org This leads to the formation of a zwitterionic intermediate, which then undergoes cyclization to form the β-lactam ring. nih.gov The stability and lifetime of this intermediate are crucial in determining the stereochemical outcome of the reaction.

| Mechanistic Pathway | Description | Key Features |

| Concerted [2+2] Cycloaddition | Simultaneous formation of two new C-C bonds in a single transition state. researchgate.netrsc.org | Thermally forbidden for typical alkenes but can be feasible with ketenes. acs.org |

| Stepwise [2+2] Cycloaddition | Formation of a distinct intermediate prior to ring closure. researchgate.net | Often involves a zwitterionic intermediate. nih.gov Stereochemistry can be influenced by the intermediate's properties. |

Role of Intermediates (e.g., Zwitterionic, Nitrenium, π-Allyl Complexes)

The nature of the intermediates in azetidin-2-one (B1220530) synthesis is critical to understanding the reaction pathway and controlling the final product's stereochemistry.

Zwitterionic Intermediates: In the context of the Staudinger reaction, the formation of a zwitterionic intermediate is a widely accepted model. nih.gov This intermediate arises from the initial nucleophilic attack of the imine on the ketene. The subsequent ring closure of this zwitterion determines the stereochemistry of the resulting β-lactam. The relative rates of bond rotation within the intermediate and the rate of cyclization are key factors influencing whether the cis or trans isomer is favored. nih.gov

Nitrenium Ions: Nitrenium ions (R₂N⁺) are highly reactive intermediates that can be generated from various precursors, including N-acylaminophthalimides, through treatment with hypervalent iodine compounds. nih.govwikipedia.org These electrophilic species can undergo intramolecular cyclization to form lactams, including azetidinones. nih.govnih.gov This method offers a distinct pathway to the β-lactam core, often proceeding through an intramolecular electrophilic substitution or an azaspirocyclization-spirodienone cleavage strategy. nih.govnih.gov

π-Allyl Complexes: In certain transition metal-catalyzed syntheses of azetidines, π-allyl palladium complexes have been identified as key intermediates. acs.org For instance, the ring contraction of certain precursors can proceed through the formation of a π-allyl Pd complex via the extrusion of CO₂, followed by nucleophilic attack of the nitrogen to form the azetidine (B1206935) ring. acs.org While this example leads to azetidines, the involvement of organometallic intermediates highlights the diverse mechanistic possibilities in the synthesis of four-membered nitrogen heterocycles.

Influence of Reaction Conditions on Mechanistic Pathways

The conditions under which a reaction is performed can significantly steer the mechanistic pathway and, consequently, the outcome of the azetidin-2-one synthesis.

Microwave irradiation has been shown to influence the stereochemical outcome. For instance, the reaction of an acid chloride, a Schiff's base, and triethylamine (B128534) in an open vessel under domestic microwave irradiation can lead to the formation of the trans-β-lactam. globalresearchonline.net In contrast, conventional heating may yield different isomer ratios. The use of microwave-assisted methods can also lead to shorter reaction times and improved yields. rdd.edu.iq

The choice of solvent and base is also critical. For example, the intramolecular cyclization of N-benzyl fumaramide (B1208544) nih.govrotaxanes to form interlocked 2-azetidinones is highly dependent on the reaction conditions, including the base (e.g., CsOH) and solvent (e.g., DMF), with temperature playing a crucial role in determining the final product. um.es Similarly, the generation and subsequent cyclization of nitrenium ions are influenced by the solvent system, with different outcomes observed in solvents like hexafluoroisopropanol (HFIP) versus 2,2,2-trifluoroethanol (B45653) (TFEA). nih.gov

Catalysts play a pivotal role in directing the mechanism. In the Staudinger reaction, nucleophilic catalysts like 4-(pyrrolidino)pyridine (PPY) derivatives can influence whether the reaction proceeds via an "imine-first" or "ketene-first" pathway, thereby affecting the stereoselectivity. rsc.org Transition metal catalysts, such as copper(I) in the Kinugasa reaction or nickel complexes in carbonylation reactions, open up entirely different mechanistic avenues for β-lactam synthesis. organic-chemistry.orgacs.org

| Reaction Condition | Influence on Mechanism | Example |

| Temperature | Can affect the stability of intermediates and the reversibility of reaction steps, influencing the thermodynamic versus kinetic product distribution. um.es | Heating a diastereomeric mixture of interlocked β-lactams can lead to equilibration to the thermodynamically more stable isomer. um.es |

| Solvent | Can influence the solubility of reactants, the stability of charged intermediates (like zwitterions), and the course of ionic reactions. nih.gov | The cyclization of nitrenium ions yields different products in HFIP versus TFEA. nih.gov |

| Catalyst | Can open new reaction pathways, lower activation energies, and provide stereochemical control. rsc.orgorganic-chemistry.org | PPY-derived catalysts can switch the mechanism of the Staudinger reaction, leading to different stereoisomers. rsc.org |

| Irradiation (Microwave) | Can accelerate reactions and influence stereoselectivity, potentially favoring different pathways than conventional heating. globalresearchonline.net | Microwave irradiation can favor the formation of trans-β-lactams in certain Staudinger reactions. globalresearchonline.net |

Stereochemical Control in Azetidin-2-one Synthesis

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. Therefore, controlling the relative and absolute configuration of the substituents on the azetidin-2-one ring is of utmost importance.

In the Staudinger cycloaddition, the stereochemical outcome (cis vs. trans) is intricately linked to the electronic properties of the substituents on both the ketene and the imine. nih.gov A proposed model suggests that the stereoselectivity arises from a competition between the direct ring closure of the zwitterionic intermediate and its isomerization. nih.gov

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam.

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and leading to a preference for the trans-β-lactam. nih.gov

The nature of the N-protecting group on the imine can also exert significant stereocontrol. For example, in PPY-catalyzed Staudinger reactions, N-triflyl (N-Tf) imines tend to produce trans-β-lactams, while N-tosyl (N-Ts) imines preferentially yield the cis isomer. rsc.org This has been attributed to the electronic effects of these groups on the stability of the transition states leading to ring closure. rsc.org

Asymmetric synthesis, employing chiral auxiliaries or chiral catalysts, is a powerful strategy for achieving enantioselective formation of β-lactams. Chiral imines derived from sugars, for instance, have been used to synthesize cis-β-lactams with high diastereoselectivity. nih.gov Similarly, chiral N-heterocyclic carbenes have been employed as catalysts in the Staudinger reaction to produce β-lactams with excellent enantioselectivity. organic-chemistry.org

| Factor | Influence on Stereochemistry | Outcome |

| Ketene Substituents | Electron-donating groups accelerate direct ring closure. nih.gov | Favors cis-β-lactam formation. |

| Electron-withdrawing groups slow ring closure. nih.gov | Favors trans--β-lactam formation. | |

| Imine Substituents | Electron-withdrawing groups accelerate direct ring closure. nih.gov | Favors cis-β-lactam formation. |

| Electron-donating groups slow ring closure. nih.gov | Favors trans-β-lactam formation. | |

| N-Protecting Group | Can have a profound electronic effect on the reaction pathway. rsc.org | N-Tf imines can lead to trans products, while N-Ts imines can lead to cis products. rsc.org |

| Chiral Auxiliaries/Catalysts | Induce asymmetry in the product. nih.govorganic-chemistry.org | Enantiomerically enriched or pure β-lactams. |

Biological Evaluation of 1 3 Acetylphenyl Azetidin 2 One and Analogous Azetidinones

Antimicrobial Activity Investigations

Azetidin-2-ones, commonly known as β-lactams, are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net Their antimicrobial properties have been the subject of extensive research, leading to the development of numerous antibiotics. bepls.com

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive, Gram-negative, MDR strains)

The antibacterial potential of azetidin-2-one (B1220530) derivatives has been evaluated against a variety of bacterial species, including both Gram-positive and Gram-negative strains.

Some synthesized azetidin-2-one derivatives have shown notable efficacy against Gram-negative bacteria. For instance, derivatives such as 4a, 4b, and 4d have demonstrated greater effectiveness against Escherichia coli than the standard antibiotic amoxicillin-clavulanate. rdd.edu.iq In another study, certain azetidin-2-one compounds (4b, 4c, 4d, 4f, and 4g) exhibited significant antibacterial activity against both E. coli and the Gram-positive bacterium Staphylococcus aureus, comparable to the reference antibiotic. researchgate.net

However, not all azetidin-2-one derivatives display potent antibacterial activity. In one study, all synthesized derivatives were less active than the standard drug moxifloxacin. bepls.com Similarly, another set of derivatives (4a-f) showed less impact than the control drug against Gram-positive bacteria. rdd.edu.iq Some compounds have shown minimal activity against certain strains like Bacillus cirroflagellosus. nih.gov

The emergence of multidrug-resistant (MDR) strains has necessitated the development of new antimicrobial agents. The indiscriminate use of antibiotics has led to the evolution of bacterial resistance, with the expression of β-lactamase enzymes being a prevalent mechanism. researchgate.net

Interactive Table: Antibacterial Activity of Selected Azetidin-2-one Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4a, 4b, 4d | Escherichia coli (Gram-negative) | More effective than amoxicillin-clavulanate | rdd.edu.iq |

| 4b, 4c, 4d, 4f, 4g | Escherichia coli (Gram-negative) | Comparable to amoxicillin-clavulanate | researchgate.net |

| 4b, 4c, 4d, 4f, 4g | Staphylococcus aureus (Gram-positive) | Comparable to amoxicillin-clavulanate | researchgate.net |

| 7-azetidinylquinolones | Gram-positive and Gram-negative bacteria | Good overall antibacterial properties | nih.gov |

| Va-Vk | Various bacteria | Less active than moxifloxacin | bepls.com |

| 4a-f | Gram-positive bacteria | Less impact than control drug | rdd.edu.iq |

Antifungal Spectrum and Efficacy

Several studies have investigated the antifungal potential of azetidin-2-one derivatives against various pathogenic fungi. A new series of 4-[3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl]amino-N-(substituted)benzenesulfonamide and related compounds were synthesized and showed potent activity against Aspergillus niger and Aspergillus flavus. researchgate.net Another study also reported that newly synthesized azetidin-2-ones exhibited inhibitory activity against these two fungal species. benthamopen.com

The antifungal activity is significantly influenced by the nature and position of substituents on the azetidin-2-one nucleus. benthamopen.com It has been observed that the presence of electron-withdrawing groups on the aromatic ring generally enhances the antifungal activity. benthamopen.com Furthermore, the incorporation of a sulfonyl group into the azetidin-2-one moiety has been shown to increase antifungal potential. benthamopen.com

In one study, most of the investigated compounds exhibited significant antifungal activity against Colletotrichum capsici, with some showing activity comparable to the standard drug fluconazole. nih.gov Certain derivatives also showed moderate to significant activity against Aspergillus niger. nih.gov Azetidin-2-one fused 2-chloro-3-formyl quinoline (B57606) derivatives have been found to be effective in inhibiting the growth of Candida albicans. orientjchem.org

Interactive Table: Antifungal Activity of Selected Azetidin-2-one Derivatives

| Compound/Derivative Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-[3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl]amino-N-(substituted)benzenesulfonamide | Aspergillus niger, Aspergillus flavus | Potent | researchgate.net |

| Azetidin-2-ones with electron-withdrawing groups | Various fungi | Enhanced activity | benthamopen.com |

| Azetidin-2-ones with sulfonyl group | Various fungi | Enhanced activity | benthamopen.com |

| Various azetidinones | Colletotrichum capsici | Significant, some comparable to fluconazole | nih.gov |

Enzyme Inhibition as a Mode of Antimicrobial Action (e.g., β-Lactamase, D,D-Transpeptidase)

The primary mechanism of action for many β-lactam antibiotics is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), which include D,D-transpeptidases. rsc.org The strained β-lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of these enzymes, leading to the formation of a stable acyl-enzyme intermediate and rendering the enzyme inactive. rsc.org

However, a major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. researchgate.netrsc.org This has led to the development of β-lactamase inhibitors, which are often co-administered with β-lactam antibiotics to protect them from degradation.

Some azetidinone derivatives have been investigated for their potential as β-lactamase inhibitors. Azetidinimines, which are imino-analogues of β-lactams, have emerged as a novel class of non-covalent, broad-spectrum inhibitors of β-lactamases. nih.gov One such compound, 7dfm, has demonstrated the ability to inhibit clinically relevant carbapenemases from different classes (KPC-2, NDM-1, and OXA-48) at submicromolar concentrations. nih.gov

The stability of the azetidin-2-one ring to β-lactamase hydrolysis is a critical factor. For instance, the monocyclic β-lactam antibiotic aztreonam (B1666516) is a poor substrate for metallo-β-lactamases, which has renewed interest in this class of compounds. rsc.org

Role as Antibiotic Adjuvants

The use of β-lactamase inhibitors in combination with β-lactam antibiotics is an effective strategy to overcome bacterial resistance. researchgate.net These inhibitors act as adjuvants, restoring the efficacy of the antibiotic against resistant strains. For example, the combination of β-lactamase inhibitors with broad-spectrum β-lactam antibiotics has been a successful approach to circumvent resistance mediated by β-lactamase expression. researchgate.net

Azetidinimines have shown promise as antibiotic adjuvants. Compound 7dfm was able to restore the activity of imipenem (B608078) against a resistant strain of Escherichia coli that expresses the NDM-1 metallo-β-lactamase. nih.gov This highlights the potential of novel azetidinone-based compounds to be used in combination therapies to combat antibiotic resistance.

Antineoplastic and Antiproliferative Activity Assessments

In addition to their antimicrobial properties, azetidin-2-one derivatives have been investigated for their potential as anticancer agents. researchgate.netresearchgate.net

Evaluation in Cancer Cell Lines (e.g., breast cancer, leukemic cell lines)

Azetidin-2-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

Breast Cancer Cell Lines:

Several studies have focused on the evaluation of azetidin-2-ones in breast cancer models. A series of novel 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogues of combretastatin (B1194345) A-4, showed potent antiproliferative activity in the MCF-7 human breast cancer cell line, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These compounds were also effective in the triple-negative breast cancer cell line MDA-MB-231. nih.gov The mechanism of action for these compounds involves the inhibition of tubulin polymerization. nih.gov

Another study reported that an N-sulphonic acid substituted derivative of azetidinone displayed significant inhibitory activity against the proliferation of MCF-7 cells. researchgate.net Furthermore, newly synthesized azetidines showed anticancer activity with IC50 values of 10 and 25.9 µg/ml against MCF-7 cancer cells. researchgate.net

Leukemic Cell Lines:

The antiproliferative effects of selected 3-fluoro and 3,3-difluoro substituted β-lactams were evaluated in the NCI 60 cell line screen. mdpi.com The most potent growth inhibition for these compounds was observed in the leukemia panel, with mean growth inhibitions ranging from 86.3% to 91.4%. mdpi.com

Other Cancer Cell Lines:

Some azetidin-2-one derivatives have shown high cytotoxic activity and specificity on SiHa (cervical cancer) and B16F10 (melanoma) cell lines. nih.gov The mechanism of action for these compounds was found to involve the induction of apoptosis. nih.gov

Interactive Table: Antiproliferative Activity of Selected Azetidin-2-one Derivatives

| Compound/Derivative Type | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |

|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 (Breast) | 10–33 nM | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MDA-MB-231 (Breast) | 23–33 nM | nih.gov |

| N-sulphonic acid substituted azetidinone | MCF-7 (Breast) | Significant inhibition | researchgate.net |

| Azetidines | MCF-7 (Breast) | IC50: 10 and 25.9 µg/ml | researchgate.net |

| 3-fluoro and 3,3-difluoro β-lactams | Leukemia Panel | 86.3% - 91.4% growth inhibition | mdpi.com |

Mechanisms of Antiproliferative Action

The antiproliferative properties of azetidinone derivatives are a significant area of research, with studies pointing to mechanisms that include targeting tubulin and inducing apoptosis.

Tubulin Targeting: Several novel 1,4-diaryl-2-azetidinone analogues have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to a G2/M cell cycle arrest. nih.gov For instance, a series of azetidin-2-ones designed as rigid analogues of combretastatin A-4, a known tubulin-targeting agent, demonstrated potent in vitro inhibition of tubulin polymerization. nih.gov Specifically, the β-lactam 41 exhibited subnanomolar activity in MCF-7 breast cancer cells (IC₅₀= 0.8 nM) and significantly inhibited tubulin polymerization. nih.gov Another study on 3-(thienyl) β-lactam derivatives confirmed that tubulin is the molecular target, with compound 28 showing an IC₅₀ of 1.37 μM in tubulin-binding studies. nih.gov These findings highlight the potential of the azetidinone scaffold in developing new tubulin-targeting anticancer agents. nih.govnih.gov

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is another key mechanism of the antiproliferative action of azetidinones. Piperazine-clubbed 2-azetidinone derivatives have been found to induce apoptosis in human cervical cancer (HeLa) cells through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov The compound 5e from this series not only suppressed proliferation and migration but also caused morphological changes, DNA fragmentation, and cell-cycle arrest, all indicative of apoptosis. nih.gov Similarly, a series of novel 1,4-diaryl-2-azetidinones induced apoptosis in duodenal adenocarcinoma cells, which was accompanied by the activation of caspase-3. nih.gov

Anti-Inflammatory Activity Studies

Azetidinone derivatives have also been investigated for their anti-inflammatory properties, with studies utilizing various in vitro and in vivo models and exploring their effects on key inflammatory enzymes.

In Vitro and In Vivo Models of Inflammation

A range of models are employed to assess the anti-inflammatory potential of chemical compounds. nih.govaccscience.comresearchgate.net In vivo models, such as carrageenan-induced rat paw edema, are commonly used to evaluate the anti-inflammatory activity of azetidinone derivatives. ijsr.net For example, a series of azetidinones with an indazole moiety were tested using this model, with some compounds showing significant inhibition of inflammation. ijsr.net Another in vivo model involves formalin-induced edema in rats, which was used to test azomethine derivatives, identifying compounds with anti-inflammatory effects comparable to diclofenac. doaj.org In vitro assays, such as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, have also been utilized to screen for anti-inflammatory activity. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common mechanism for anti-inflammatory drugs. Some azetidinone derivatives have been shown to inhibit COX enzymes. For instance, in silico studies have predicted that certain azomethine and pyrimidine (B1678525) derivatives could potentially inhibit COX-2. doaj.org Further in vivo testing of selected compounds from this study confirmed their anti-inflammatory activity. doaj.org The correlation between anti-inflammatory activity and the inhibition of phospholipase A2, another important enzyme in the inflammatory cascade, has also been noted for some azetidin-2-one analogues. nih.gov

Antiviral Activity Profiling

The antiviral potential of azetidinone derivatives has been explored, although this area is less extensively studied compared to their antibacterial and anticancer activities. nih.gov Research has indicated that some 2-azetidinone derivatives possess anti-HIV activity. nih.gov The broad biological activity profile of the azetidinone scaffold suggests that it could be a valuable starting point for the development of novel antiviral agents. nih.gov

Other Biological Activities

The versatile structure of the azetidin-2-one ring has led to the discovery of a wide range of other biological activities.

Antitubercular Activity: Numerous studies have highlighted the potential of azetidinone derivatives as antitubercular agents. nih.govthieme-connect.comscispace.comistanbul.edu.trresearchgate.net Certain analogues have shown moderate to good activity against Mycobacterium tuberculosis. nih.gov For example, compounds 4f and 4g in one study exhibited MIC values of 1.56 and 0.78 µg/mL, respectively, against the Mtb H₃₇Rv strain. nih.gov The introduction of a chloro substitution on an aryloxy acid component was found to enhance the antimycobacterial activity. nih.gov Another study on benzothiazole-containing azetidinone derivatives identified a compound (A6) with significant antitubercular activity against M. tuberculosis H37Rv. istanbul.edu.tr

Anticonvulsant Activity: Azetidinone derivatives have also been evaluated for their anticonvulsant properties. nih.govthieme-connect.commdpi.com A study involving thiazolidinone and azetidinone derivatives derived from an indole (B1671886) moiety showed that the newly synthesized compounds possessed anticonvulsant activity. nih.govthieme-connect.com

Antimalarial Activity: Bicyclic azetidines have emerged as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. acs.orgnih.govharvard.eduexlibrisgroup.com One such compound, BRD3914, demonstrated an EC₅₀ of 15 nM and was able to cure P. falciparum infection in a mouse model. acs.orgnih.govharvard.eduexlibrisgroup.com

Antioxidant Activity: Several studies have reported the antioxidant potential of azetidinone derivatives. nih.govjmchemsci.combepls.com In one study, a series of new azetidinone derivatives were synthesized and all were found to possess antioxidant activity when tested using the DPPH method. bepls.com Another study synthesized new 2-azetidinones with sulfonamide structures and found that all tested compounds showed excellent antioxidant activity compared to the parent sulfonamides. nih.gov

Enzyme Inhibition: Beyond the antimicrobial context, azetidin-2-one derivatives have been identified as inhibitors of various enzymes. nih.govnih.govnih.govacs.orgyoutube.com They have been shown to be potent, time-dependent inhibitors of serine proteases like thrombin. nih.gov Additionally, they have been investigated as inhibitors of human tryptase, chymase, and leukocyte elastase. nih.gov Some azetidinone derivatives also act as cholesterol absorption inhibitors.

Structure Activity Relationship Sar of 1 3 Acetylphenyl Azetidin 2 One and Its Derivatives

Impact of Substituent Variation on Biological Activities

The biological activity of azetidin-2-one (B1220530) derivatives is profoundly influenced by the nature and position of substituents on both the N-1 phenyl ring and the azetidinone core. These modifications can modulate the compound's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

The N-1 phenyl ring of azetidin-2-ones is a key determinant of their biological activity. The presence, nature, and position of substituents on this ring can significantly alter the compound's interaction with target enzymes or receptors.

For many classes of biologically active compounds, the electronic nature of substituents on an aromatic ring plays a crucial role. The introduction of electron-withdrawing groups, such as a nitro (-NO₂) or a cyano (-CN) group, on the N-phenyl ring of various heterocyclic compounds has been shown to enhance certain biological activities, including anticancer and antimicrobial effects. rsc.org For instance, in a series of half-sandwich Ir(III) complexes, derivatives with electron-withdrawing groups on the bipyridine ring exhibited increased anticancer activity. rsc.org This is often attributed to the altered electronic distribution within the molecule, which can enhance binding to biological targets. mdpi.com

The acetyl group (-COCH₃) in 1-(3-acetylphenyl)azetidin-2-one is a moderately electron-withdrawing group. Its position at the meta-position of the phenyl ring influences the electronic density of the entire N-aryl moiety. This could potentially modulate the compound's ability to participate in key interactions, such as hydrogen bonding or π-π stacking, with biological macromolecules. Studies on other N-aryl compounds have shown that the position of a substituent can dramatically affect activity. For example, in a series of 2-phenoxybenzamides, a para-substituted analog showed significantly higher antiplasmodial activity compared to its meta-substituted counterpart. mdpi.com

The following table summarizes the effect of various N-1 phenyl substituents on the biological activity of different azetidin-2-one derivatives, providing a basis for hypothesizing the potential activity of the 3-acetylphenyl variant.

| Derivative Class | N-1 Phenyl Substituent | Observed Biological Activity | Reference |

| Thieno[2,3-b]pyridines | 2-Cyano | Decreased FOXM1 expression in breast cancer cells | mdpi.com |

| Half-sandwich Ir(III) complexes | 4'-Nitro | Highest anticancer activity in the series | rsc.org |

| 2-Phenoxybenzamides | 4-tert-Butylpiperazine-1-carboxylate | High antiplasmodial activity | mdpi.com |

| N-Benzyl Phenethylamines | 2-Hydroxybenzyl | Highest functional activity at 5-HT₂A receptor | nih.gov |

Based on these general observations, it can be hypothesized that the 3-acetyl group in this compound, by acting as an electron-withdrawing group and a potential hydrogen bond acceptor, could confer specific biological activities, such as anticancer or antimicrobial properties. The meta-position would provide a unique electronic and steric profile compared to ortho- or para-isomers, which could translate to a distinct biological activity profile.

The C-3 and C-4 positions of the azetidin-2-one ring are crucial for modulating the biological activity and stereochemical properties of these compounds. In the case of this compound, these positions are unsubstituted.

The presence of various substituents at the C-3 and C-4 positions has been extensively explored in other azetidinone series. For instance, the introduction of a chloro group at the C-3 position is a common strategy in the synthesis of antimicrobial azetidinones. Furthermore, the nature of the substituent at C-4 often dictates the type and potency of the biological activity. An aryl group at the C-4 position is a common feature in many biologically active azetidinones.

The absence of substituents at C-3 and C-4 in this compound suggests a relatively simple and less sterically hindered core. This could potentially influence its interaction with biological targets. While substitutions at these positions can introduce additional points of interaction and enhance potency, an unsubstituted core might offer a different binding mode or selectivity profile.

In a study on azetidinone acids as dual PPARα/γ agonists, the stereochemistry at the C-3 and C-4 positions was found to be critical, with the 3S,4S configuration being preferred for activity. nih.gov This highlights the importance of the spatial arrangement of substituents on the azetidinone ring. For this compound, which lacks chiral centers at these positions, its biological activity will be primarily dictated by the N-1 substituent and the inherent properties of the unsubstituted azetidinone ring.

The acetyl group in this compound is a key functional group that is expected to significantly influence its biological profile. The carbonyl group of the acetyl moiety can act as a hydrogen bond acceptor, a crucial feature for interaction with many biological targets.

The meta-position of the acetyl group in this compound places the carbonyl oxygen in a distinct spatial orientation, which could be favorable for binding to a specific pocket in a target protein.

While this compound itself is an achiral molecule, the principles of conformational and stereochemical effects are fundamental to understanding the activity of the broader azetidinone class. The four-membered azetidinone ring is strained and possesses a relatively planar conformation, which is a key feature for its biological activity, particularly in the context of β-lactam antibiotics where this strain is crucial for the acylation of penicillin-binding proteins.

In substituted azetidinones, stereochemistry at the C-3 and C-4 positions is a major determinant of biological activity. For instance, in a series of azetidinone-based dual PPARα/γ agonists, the (3S,4S)-stereoisomer was identified as the most active. nih.gov This underscores the importance of a precise three-dimensional arrangement of substituents for optimal interaction with the target. Although this compound lacks these chiral centers, any future derivatives with substitutions at the C-3 or C-4 positions would require careful consideration of their stereochemistry.

Identification of Key Pharmacophoric Elements

Based on the analysis of related azetidinone structures and general principles of medicinal chemistry, a hypothetical pharmacophore for this compound can be proposed. A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target.

The key pharmacophoric elements for this compound are likely to include:

The β-lactam ring: The strained four-membered ring is a hallmark of this class of compounds and is often essential for their biological activity. The carbonyl group within the lactam is a key hydrogen bond acceptor.

The N-1 aryl group: The phenyl ring acts as a hydrophobic feature and a scaffold for substituents. Its presence is crucial for anchoring the molecule in the binding site of a target.

The meta-acetyl group: This group provides two important features:

A hydrogen bond acceptor through the carbonyl oxygen.

An electron-withdrawing feature that modulates the electronic properties of the phenyl ring.

Aromatic feature: The phenyl ring itself provides an aromatic feature that can engage in π-π stacking or other non-covalent interactions.

A ligand-based pharmacophore model for N-aryl piperazine (B1678402) derivatives identified key features including a positive nitrogen center, donor and acceptor atoms, and hydrophobic groups. nih.gov While the specific target for this compound is not defined, these general features are likely to be relevant for its biological interactions.

Derivation of Structure-Activity Hypotheses

Based on the available information for related compounds, several structure-activity hypotheses can be formulated for this compound and its potential derivatives. These hypotheses can guide future research in optimizing the biological activity of this chemical scaffold.

Hypothesis 1: The 3-acetyl group is a key determinant of activity. The carbonyl oxygen of the acetyl group likely acts as a crucial hydrogen bond acceptor. Modification or replacement of this group would be expected to significantly impact biological activity.

Hypothesis 2: The meta-position of the acetyl group is optimal for a specific target. The spatial arrangement of the hydrogen bond acceptor and the electronic influence of the meta-acetyl group may provide a better fit for a particular binding pocket compared to the ortho or para isomers. Comparative studies of the three isomers are needed to validate this hypothesis.

Hypothesis 3: Introduction of substituents at C-3 and C-4 of the azetidinone ring will modulate activity and introduce stereochemical considerations. Adding substituents at these positions could introduce new interaction points with a biological target, potentially enhancing potency. The stereochemistry of these new centers would be critical.

Hypothesis 4: The N-1 phenyl ring can be further substituted to enhance activity. Introducing additional substituents on the phenyl ring, such as halogens or small alkyl groups, could further modulate the electronic and steric properties of the molecule, leading to improved biological activity. Studies on N-benzyl phenethylamines have shown that small nonpolar substituents can increase affinity. nih.gov

Hypothesis 5: The unsubstituted C-3 and C-4 positions provide a specific selectivity profile. The lack of steric bulk at these positions might allow the molecule to fit into binding sites that cannot accommodate larger, substituted azetidinones, potentially leading to a unique selectivity profile against different biological targets.

These hypotheses provide a framework for the rational design of new derivatives of this compound with potentially improved and more specific biological activities. Experimental validation of these hypotheses through synthesis and biological testing is essential.

Synthetic Applications and Advanced Research Directions

Azetidinones in Conformational Restraint Applications

The rigid, four-membered azetidinone ring can be strategically incorporated into larger molecules to act as a "conformational lock". mdpi.com In medicinal chemistry, the biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape to effectively bind to a biological target like an enzyme or receptor. By incorporating a rigid structural element like the azetidine (B1206935) framework, chemists can reduce the conformational flexibility of a molecule.

This conformational restraint can lead to increased binding affinity, enhanced potency, and improved selectivity for the target receptor. mdpi.com The azetidine ring provides a structurally constrained framework that can still allow for the necessary size and vectoral presentation of key pharmacophoric features for receptor binding. mdpi.com The specific substitution pattern on the azetidinone, as seen in 1-(3-acetylphenyl)azetidin-2-one, offers distinct points for connecting the ring to a larger molecular scaffold, thereby imparting conformational rigidity where needed.

Future Trajectories in Azetidinone Research Relevant to this compound

Research into azetidinone chemistry continues to evolve, with several future directions being particularly relevant to a molecule like this compound. A major thrust of current research is the development of novel antibiotics to combat the global challenge of multidrug-resistant microbial strains. nih.govijpsr.com One promising strategy is the creation of hybrid molecules that conjugate an azetidinone moiety with another heterocyclic pharmacophore, such as an azole. nih.govijpsr.com The goal is to create compounds with synergistic antimicrobial effects that can overcome existing resistance mechanisms. The 3-acetylphenyl group of this compound offers a chemical handle for such conjugation, making it a candidate for these next-generation antimicrobial discovery programs.

Beyond antimicrobial activity, the 2-azetidinone scaffold is being explored for a wide range of other biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities. globalresearchonline.netnih.gov The future of azetidinone research will likely involve a deeper exploration of structure-activity relationships to optimize these other therapeutic potentials. The unique electronic and steric properties conferred by the 3-acetylphenyl substituent could lead to novel interactions with biological targets, warranting its inclusion in screening libraries for diverse pharmacological activities. Furthermore, the development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and green chemistry routes, will continue to be a priority for preparing these valuable compounds. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-acetylphenyl)azetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclization reactions of β-lactam precursors. For example, substituted azetidin-2-ones are synthesized via [2+2] cycloaddition between ketenes and imines. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., gold catalysts for regioselectivity) significantly influence yields . Characterization of intermediates using IR spectroscopy (C=O stretch at ~1750 cm⁻¹) and NMR (δ ~4.5–5.5 ppm for azetidine protons) is critical for monitoring reaction progress .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for diagnostic signals: the azetidin-2-one carbonyl appears at ~170 ppm in -NMR, while the acetyl group resonates at ~2.6 ppm () and ~30 ppm () .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. For example, analogous azetidin-2-one derivatives show C=O bond lengths of ~1.21 Å and azetidine ring puckering parameters (e.g., Cremer-Pople analysis) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be employed?

- Methodological Answer : Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral Lewis acids) can achieve enantiocontrol. For example, stereoselective synthesis of (3S,4R)-configured azetidin-2-ones uses chiral β-hydroxyamide precursors, with HPLC (Chiralpak® columns) or circular dichroism (CD) to verify enantiopurity .

Q. How does the electronic nature of the 3-acetylphenyl substituent influence the reactivity of the azetidin-2-one ring in catalytic applications?

- Methodological Answer : The electron-withdrawing acetyl group enhances electrophilicity at the β-lactam carbonyl, facilitating nucleophilic ring-opening reactions. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity. Experimental validation includes monitoring reaction kinetics with substituents of varying electronic profiles (Hammett σ constants) .

Q. What are the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

- Methodological Answer : SAR studies require systematic substitution at the phenyl or azetidine ring. For example, fluorination at the phenyl ring (as in Ezetimibe analogs) enhances metabolic stability, while bulky substituents at the azetidine nitrogen modulate target binding affinity. Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock, Schrödinger) reveal key interactions .

Q. How can researchers address discrepancies in reported spectroscopic data for azetidin-2-one derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., HRMS for molecular formula confirmation, 2D-NMR for connectivity). Contradictions in -NMR chemical shifts may arise from solvent effects or tautomerism; controlled experiments (e.g., variable-temperature NMR) can resolve ambiguities .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.